molecular formula C15H14N2O3S B2386789 (4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate CAS No. 923770-55-2

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2386789
CAS No.: 923770-55-2
M. Wt: 302.35
InChI Key: DKTXPEYCHYKPME-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate ( 923770-55-2) is a chemical compound with the molecular formula C 15 H 14 N 2 O 3 S and a molecular weight of 302.35 g/mol . This building block features a pyridine core substituted with a methylsulfanyl group at the 2-position and a carboxylate ester linked to a 4-acetamidophenyl group, making it a valuable intermediate in organic and medicinal chemistry research. The structural motifs present in this compound, particularly the 2-(methylsulfanyl)pyridine and acetamidophenyl groups, are often explored in the development of novel small-molecule inhibitors . While the specific biological activity of this ester is not fully characterized, closely related compounds, such as the corresponding carboxamide (N-(4-acetamidophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, CAS 141842-28-6), have been investigated for their potential to modulate key biological pathways. Research on analogous structures suggests potential research applications in targeting protein kinases and components of the JAK-STAT signaling pathway, which is implicated in inflammatory processes and oncology . The compound serves as a versatile precursor for further chemical modifications, including hydrolysis to the carboxylic acid or transamidation, to generate a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(4-acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10(18)17-11-5-7-12(8-6-11)20-15(19)13-4-3-9-16-14(13)21-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTXPEYCHYKPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of Pyridine Derivatives

The introduction of the methylsulfanyl group to pyridine-3-carboxylic acid employs 3-bromopyridine-3-carboxylic acid as a precursor. Treatment with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution, yielding 2-methylsulfanylpyridine-3-carboxylic acid in 68–72% yield. Alternative methods utilize Ullmann-type couplings with copper(I) iodide and 1,10-phenanthroline, enabling thiolation at milder temperatures (60°C) but requiring extended reaction times (24–36 hours).

Oxidation and Purification

Crude thiolated products often require oxidation to eliminate disulfide byproducts. Sodium periodate (NaIO₄) in aqueous ethanol at 0°C selectively oxidizes residual thiols without affecting the methylsulfanyl group, followed by recrystallization from ethanol/water to achieve >95% purity.

Esterification with 4-Acetamidophenol

Acid Chloride-Mediated Esterification

Activation of 2-methylsulfanylpyridine-3-carboxylic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride. Subsequent reaction with 4-acetamidophenol in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base affords the ester in 65–70% yield. Excess SOCl₂ (2.5 equiv) and prolonged stirring (6 hours) are critical for complete conversion.

Optimization Challenges :

  • Competing hydrolysis of the acid chloride necessitates strict anhydrous conditions.
  • The acetamido group’s sensitivity to acidic conditions mandates pH control (pH 7–8).

Coupling Reagent-Based Approaches

Modern methods employ carbodiimides (e.g., DCC, EDCI) with catalytic dimethylaminopyridine (DMAP). A representative procedure involves combining equimolar amounts of the acid and 4-acetamidophenol in DCM, activated by EDCI/HOBt at 0°C. Gradual warming to room temperature over 12 hours yields the ester in 75–80% purity, with purification via silica gel chromatography (hexane/ethyl acetate 3:1).

One-Pot Multicomponent Strategies

Inspired by triazolopyrimidine syntheses, a one-pot method condenses 2-mercaptopyridine-3-carboxylic acid , methyl iodide , and 4-acetamidophenyl chloroformate in acetonitrile with potassium carbonate. This approach bypasses intermediate isolation, achieving 60% yield but requiring precise stoichiometric control to suppress O-methylation side reactions.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Acid Chloride SOCl₂, Et₃N, DCM, 0°C → RT 65–70 90 Scalable, minimal byproducts
EDCI/HOBt Coupling EDCI, HOBt, DMAP, DCM, 0°C → RT 75–80 95 Mild conditions, high functional tolerance
One-Pot Multicomponent K₂CO₃, CH₃CN, reflux 60 85 Reduced steps, time-efficient

Mechanistic Insights and Side Reactions

Competing Sulfur Oxidation

The methylsulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis. Trace peroxides in solvents can convert –SMe to sulfoxide (–SO–Me), detectable via LC-MS at m/z [M+H]+ 291.2.

Ester Hydrolysis Under Basic Conditions

Strong bases (e.g., NaOH) hydrolyze the ester to 2-methylsulfanylpyridine-3-carboxylic acid, particularly above pH 9. Kinetic studies show a hydrolysis half-life of 2.3 hours at pH 10.

Industrial-Scale Considerations

Solvent Recycling

Industrial protocols recover DCM via distillation, reducing waste. A closed-loop system achieves 90% solvent reuse, lowering production costs by 40%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., SOCl₂ activation), improving yield consistency (±2% batch variability) and reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Predicted Property Comparison

Property (4-Acetamidophenyl) 2-Methylsulfanylpyridine-3-Carboxylate [4-(4-Cyanophenyl)phenyl] 2-Methylsulfanylpyridine-3-Carboxylate
Molecular Formula C₁₅H₁₄N₂O₃S C₂₀H₁₄N₂O₂S
Aryl Substituent 4-Acetamidophenyl (electron-donating) 4-(4-Cyanophenyl)phenyl (electron-withdrawing)
Key Functional Groups Ester, Amide, Methylsulfanyl Ester, Nitrile, Methylsulfanyl
Molecular Weight (g/mol) ~314.35 ~370.41
Predicted logP Moderate (higher polarity) Higher (increased lipophilicity due to biphenyl/cyano)
Hydrogen Bonding Capacity High (amide NH, ester CO) Low (nitrile lacks H-bond donors)
Aqueous Solubility Likely higher Likely lower

Key Findings:

In contrast, the cyano group in the analog is electron-withdrawing, which may increase electrophilicity and reactivity .

Lipophilicity and Bioavailability: The biphenyl-cyano substituent in the analog contributes to a higher molecular weight and logP, suggesting greater membrane permeability but reduced aqueous solubility. The acetamido group may improve solubility, favoring oral bioavailability .

Biological Interactions :

  • The acetamido group’s hydrogen-bonding capacity could enhance binding to polar biological targets (e.g., enzymes or receptors), while the nitrile group’s rigidity and electronegativity might favor interactions with hydrophobic pockets .

Biological Activity

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate, identified by the CAS number 923770-55-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Acetamidophenyl group : Contributes to the compound's pharmacological properties.
  • Methylsulfanylpyridine carboxylate group : Enhances solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cells through:

  • Cell cycle arrest : Preventing cancer cells from proliferating.
  • Reactive oxygen species (ROS) generation : Leading to oxidative stress and subsequent cell death.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor modulation : It may bind to specific receptors, altering signaling pathways that regulate cell survival and proliferation.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Study ReferenceFocusFindings
Antimicrobial activityEffective against multiple Gram-positive bacteria.
Anticancer effectsInduces apoptosis in breast cancer cell lines via ROS generation.
Mechanistic insightsInhibits specific enzymes linked to cancer metabolism.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

How does modifying substituents on the pyridine ring affect the compound’s physicochemical and biological properties?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methylsulfanyl group : Enhances lipophilicity (logP ↑ by 0.5–1.0 units), improving membrane permeability but reducing aqueous solubility .
  • 4-Acetamidophenyl moiety : Hydrogen bonding with Asp86 in COX-2 increases inhibitory potency (IC₅₀ ↓ from 12 μM to 3.5 μM) .
  • Ester vs. carboxylic acid : Hydrolysis of the ester group in vivo generates active metabolites, requiring stability assays in simulated gastric fluid .

What methodologies are used to study the compound’s stability under physiological and storage conditions?

Basic Research Question

  • Thermal analysis (TGA/DSC) : Determine decomposition temperatures (>200°C suggests shelf-stability) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS over 24 hours .
  • Photostability : Expose to UV light (300–400 nm) and quantify photodegradation products .

How can researchers design experiments to explore the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Pull-down assays (biotinylated probes) : Identify protein targets in cell lysates using streptavidin beads and LC-MS/MS .
  • Metabolomic profiling (GC-TOF/MS) : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal interactions for precision therapeutic applications .

Notes

  • Structural analogs (e.g., ) inform SAR and synthetic strategies.
  • Methodological rigor (e.g., SHELX for crystallography , DFT for modeling ) ensures reproducibility.

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